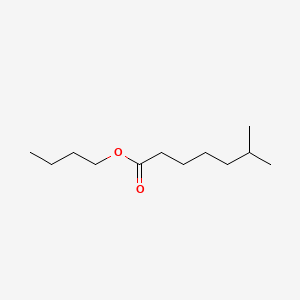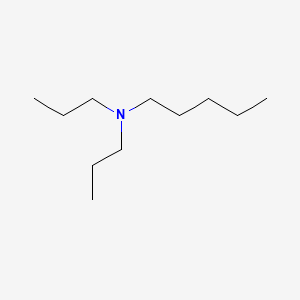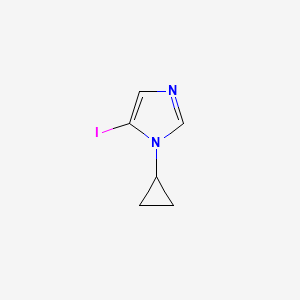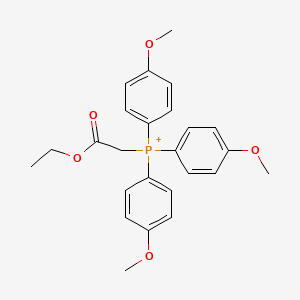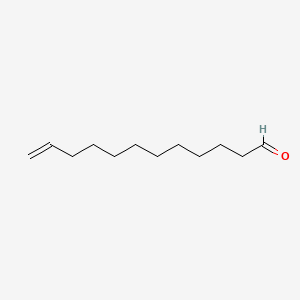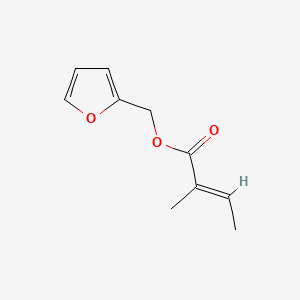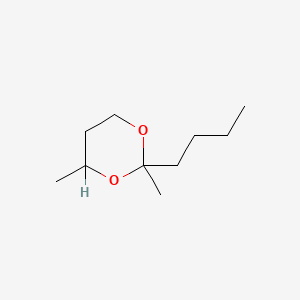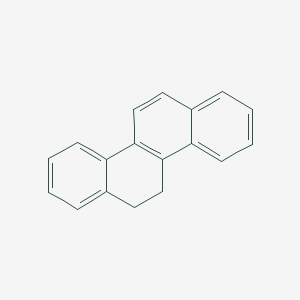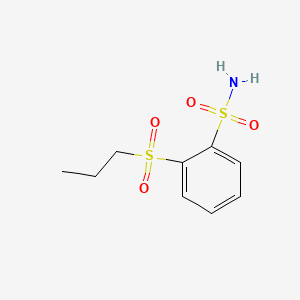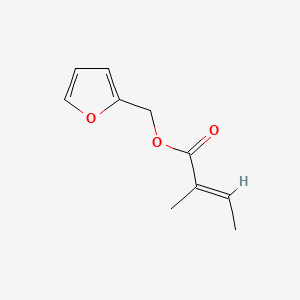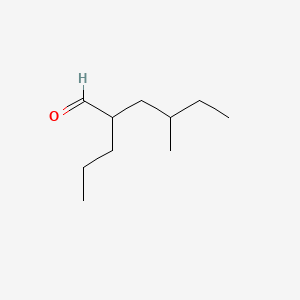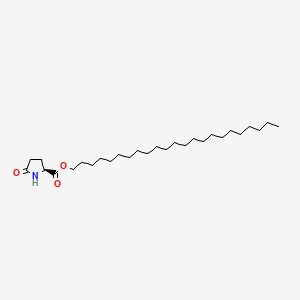
Tricosyl 5-oxo-L-prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricosyl 5-oxo-L-prolinate: is a chemical compound with the molecular formula C28H53NO3 and a molecular weight of 451.73 g/mol . . This compound is a derivative of L-proline, a naturally occurring amino acid, and is characterized by the presence of a tricosyl ester group attached to the 5-oxo-L-proline moiety .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of tricosyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with tricosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity . The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
化学反応の分析
Types of Reactions: : Tricosyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Hydroxy derivatives.
Substitution: Various ester derivatives.
科学的研究の応用
Tricosyl 5-oxo-L-prolinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tricosyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound is believed to act as a prodrug, releasing active metabolites upon enzymatic hydrolysis . These metabolites can then interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
5-oxo-L-proline: A structural derivative of L-proline with similar chemical properties.
Pyroglutamylvaline: A functional parent of 5-oxo-L-proline.
Pyroglutamylglycine: Another derivative of 5-oxo-L-proline.
Uniqueness: : Tricosyl 5-oxo-L-prolinate is unique due to the presence of the long tricosyl ester chain, which imparts distinct physicochemical properties and potential biological activities . This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
37673-39-5 |
|---|---|
分子式 |
C28H53NO3 |
分子量 |
451.7 g/mol |
IUPAC名 |
tricosyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C28H53NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-32-28(31)26-23-24-27(30)29-26/h26H,2-25H2,1H3,(H,29,30)/t26-/m0/s1 |
InChIキー |
PGSABEJBUAHFIK-SANMLTNESA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


